Ácidos para-metoxibenzoicos e derivados
P-Methoxybenzoic Acids and Derivatives are a class of compounds characterized by the presence of a methoxy group (-OCH3) attached to the para-position of a benzoic acid structure. These molecules play significant roles in various applications, including pharmaceuticals, agrochemicals, and fine chemicals.
In drug discovery and development, P-methoxybenzoic acids and their derivatives are often used as intermediates or starting materials due to their chemical stability and ease of modification. The methoxy group can influence the compound's solubility, reactivity, and biological activity, making them suitable for a wide range of medicinal applications.
In agriculture, these compounds may serve as herbicides or fungicides by altering plant metabolism or disrupting fungal growth processes. Their structural versatility allows for the creation of molecules with specific modes of action tailored to different pest control needs.
Furthermore, in fine chemical synthesis, P-methoxybenzoic acids and derivatives are valuable reagents due to their reactive functionalities. They can be converted into various functional groups through well-established synthetic transformations, facilitating complex molecule construction in organic chemistry laboratories.
Overall, the structural features and functional diversity of P-methoxybenzoic acids and derivatives make them indispensable tools across multiple industries, offering potential for innovation and development in both research and commercial contexts.

Estrutura | Nome químico | CAS | MF |
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2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | 87932-34-1 | C16H16O4 |
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2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid | 479-26-5 | C10H12O4 |
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4-methoxy-3,5-bis(3-methylbut-2-en-1-yl)benzoic acid | 91163-48-3 | C18H24O3 |
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1,2-Bis-(3-veratroyloxy-nortropan-8-yl)-aethan | 50656-81-0 | C34H44N2O8 |
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Tomentellin | 66067-31-0 | C19H24O5 |
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Benzoic acid, 3-(3,7-dimethyl-2,6-octadien-1-yl)-4-methoxy-, methyl ester | 155051-81-3 | C19H26O3 |
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Hypotrachynic acid | 946614-76-2 | C18H16O7 |
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3,5-Dihydroxy-1,2-benzenedicarboxylic acid; Di-Me ether, 2-Me ester | 904891-90-3 | C11H12O6 |
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4-methoxybenzoic acid | 16285-97-5 | C8H8O3 |
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Mannitol; L-form, 1-O-(2,4-Dimethoxy-6-methylbenzoyl) | 1823146-23-1 | C16H24O9 |
Literatura Relacionada
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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4. Book reviews
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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